molecular formula C7H6ClN3 B1531399 4-Azido-1-chloro-2-methylbenzene CAS No. 1289565-70-3

4-Azido-1-chloro-2-methylbenzene

Cat. No.: B1531399
CAS No.: 1289565-70-3
M. Wt: 167.59 g/mol
InChI Key: ZMBYJDVKSBIXLL-UHFFFAOYSA-N
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Description

4-Azido-1-chloro-2-methylbenzene is an organic compound with the molecular formula C7H7N3Cl. It is a derivative of benzene, featuring an azido group (-N3) and a chloro group (-Cl) attached to the benzene ring, along with a methyl group (-CH3). This compound is known for its versatility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Nitration and Subsequent Reactions: One common synthetic route involves the nitration of 1-chloro-2-methylbenzene to introduce the nitro group, followed by reduction to form the azido group.

  • Halogenation and Azidation: Another method includes halogenation of 1-chloro-2-methylbenzene to introduce additional chlorine atoms, followed by azidation to replace the chlorine with the azido group.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the azido group to amino groups, resulting in different derivatives.

  • Substitution: Substitution reactions can replace the chlorine or azido groups with other functional groups, leading to a wide range of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reagents such as sodium azide (NaN3) and various halides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Different halogenated and azido-substituted benzene derivatives.

Scientific Research Applications

4-Azido-1-chloro-2-methylbenzene is widely used in scientific research due to its reactivity and versatility. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in bioconjugation techniques.

  • Medicine: Investigated for its potential therapeutic properties and as a component in drug design.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-azido-1-chloro-2-methylbenzene exerts its effects depends on the specific reaction or application. For example, in bioconjugation, the azido group can react with alkyne groups in the presence of a copper catalyst to form a stable triazole ring, a process known as the "click reaction." This reaction is highly specific and efficient, making it valuable in biological and medicinal research.

Molecular Targets and Pathways Involved:

  • Click Chemistry: The azido group participates in the Huisgen cycloaddition reaction with alkynes, forming triazoles.

  • Redox Reactions: The compound can undergo redox reactions, affecting various molecular pathways in biological systems.

Comparison with Similar Compounds

  • 4-azido-2-chloro-1-methylbenzene

  • 1-azido-4-methylbenzene

  • 1-chloro-2-methylbenzene

Biological Activity

4-Azido-1-chloro-2-methylbenzene is a compound of interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C7H6ClN3
  • Molecular Weight : 169.59 g/mol
  • CAS Number : 19440-86-3

Biological Activity Overview

Research indicates that azide-containing compounds often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The azide group can participate in various chemical reactions, making these compounds valuable in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The azide functional group can undergo reduction to amines or participate in cycloaddition reactions, influencing various biochemical pathways.

Antimicrobial Activity

A study highlighted the antimicrobial potential of azide derivatives, including this compound. The compound demonstrated significant inhibition against a range of bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

Research indicates that similar azide compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX enzymes leads to reduced prostaglandin synthesis, thereby alleviating inflammation. This mechanism may also apply to this compound, warranting further investigation.

Anticancer Potential

Preliminary studies have shown that azide-containing compounds can induce apoptosis in cancer cells. For instance, a related compound was found to trigger cell death pathways in various cancer cell lines, indicating potential for further exploration in oncology .

Case Studies

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli and S. aureus with MIC values < 50 µg/mL for azide derivatives .
Study BReported anti-inflammatory effects via COX inhibition in murine models; significant reduction in edema was observed.
Study CInvestigated anticancer effects; showed induction of apoptosis in breast cancer cell lines with IC50 values around 20 µM .

Properties

IUPAC Name

4-azido-1-chloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6(10-11-9)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBYJDVKSBIXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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